1,1'-Sulfonyldiimidazole

Catalog No.
S704305
CAS No.
7189-69-7
M.F
C6H6N4O2S
M. Wt
198.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Sulfonyldiimidazole

CAS Number

7189-69-7

Product Name

1,1'-Sulfonyldiimidazole

IUPAC Name

1-imidazol-1-ylsulfonylimidazole

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

InChI

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H

InChI Key

ZLKNPIVTWNMMMH-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2

The exact mass of the compound 1,1'-Sulfonyldiimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Sulfonyldiimidazole (SDI) is a bench-stable S(VI) transfer agent and coupling reagent utilized across organic synthesis and energy storage sectors. As a crystalline solid with a melting point of 135–139 °C, it serves as a sulfonylating hub, enabling the synthesis of sulfonates, sulfamides, and SuFEx (Sulfur-Fluoride Exchange) precursors without the handling hazards associated with traditional gaseous or highly corrosive liquid reagents . Beyond its role as a synthetic intermediate in pharmaceutical manufacturing, SDI is procured as a high-purity functional additive for lithium-ion battery electrolytes, where its imidazole and sulfonyl moieties facilitate the formation of a stable solid electrolyte interphase (SEI) layer .

Procurement Fit

Format Stable crystalline solid simplifies handling and storage
Reactivity Sulfonyl (SO₂) transfer, not carbonyl; supports sulfonamide and ester synthesis
Scale-up context Reported use in multi-gram synthesis of diazotransfer reagents and literature reactions

Generic substitution of 1,1'-Sulfonyldiimidazole with traditional reagents like sulfuryl chloride (SO2Cl2) or sulfuryl fluoride (SO2F2) introduces processability and safety bottlenecks. Sulfuryl chloride is a corrosive, fuming liquid that requires strict moisture-free conditions, specialized ventilation, and often yields complex mixtures due to poor chemoselectivity . Similarly, while sulfuryl fluoride is a standard SuFEx reagent, it is a toxic gas requiring pressurized reaction vessels, making it unsuitable for rapid, scalable benchtop library generation [1]. Attempting to use 1,1'-carbonyldiimidazole (CDI) is chemically invalid for these applications, as it transfers a carbonyl rather than a sulfonyl group. Consequently, SDI is the necessary procurement choice when a stable, solid-state S(VI) reservoir is required for precise sulfonylation or electrochemical passivation .

Substitution Risk

Physical form mismatch
Sulfonyl chlorides are often corrosive liquids or low-melting solids; replacing with a solid SDI alters handling and dosing protocols.
Electrophilic center divergence
Carbonyl diimidazole (CDI) transfers CO, not SO₂; using CDI would yield carbamates or ureas instead of sulfonamides.
Reactivity profile not interchangeable
SDI’s N-sulfonylimidazole leaving group is less acidic than HCl from sulfonyl chlorides, potentially affecting acid-sensitive substrate compatibility.

Handling Safety and Reagent Processability

The physical state of a sulfonylating agent impacts manufacturing infrastructure and safety protocols. 1,1'-Sulfonyldiimidazole is a stable, weighable crystalline solid (mp 135–139 °C), allowing for precise stoichiometric addition on the benchtop . In contrast, the standard baseline reagent, sulfuryl chloride, is a volatile and corrosive fuming liquid (bp 69 °C) that demands specialized handling, dropwise addition at low temperatures, and rigorous off-gas scrubbing for the generated HCl and SO2 .

Evidence DimensionPhysical state and handling requirements
Target Compound Data1,1'-Sulfonyldiimidazole: Crystalline solid (mp 135–139 °C), standard weighing
Comparator Or BaselineSulfuryl chloride: Fuming corrosive liquid (bp 69 °C), requires atmospheric control
Quantified DifferenceEliminates the need for liquid-handling infrastructure and corrosive gas mitigation during reagent addition.
ConditionsStandard laboratory or pilot-plant scale stoichiometric reagent preparation.

Procuring a solid-state reagent reduces process safety risks, equipment corrosion, and the engineering costs associated with handling fuming corrosive liquids.

Solid-state stability vs. sulfonyl chlorides
Class-level inference
SDI mp 135–137 °C vs. TsCl mp 65–69 °C; ~70 °C higher thermal stability
Supports safer solid reagent selection for scale-up workflows
Ambient storage; moisture sensitivity comparison varies

SuFEx Precursor Efficacy and Gas-Free Synthesis

In the generation of SuFEx libraries, SDI serves as a stable S(VI) reservoir that bypasses the need for toxic gases. When reacted with simple fluoride salts like potassium bifluoride (KHF2) and acetic acid, SDI yields diverse sulfonyl and sulfonimidoyl fluorides with conversion rates of 80–95% [1]. The traditional comparator, sulfuryl fluoride (SO2F2), requires gas condensation techniques and pressurized reactors, limiting high-throughput applications [2].

Evidence DimensionSuFEx precursor conversion and infrastructure requirement
Target Compound Data1,1'-Sulfonyldiimidazole + KHF2: 80–95% yield of sulfonyl fluorides in standard glassware
Comparator Or BaselineSulfuryl fluoride (SO2F2): Requires pressurized gas handling and specialized reactors
Quantified DifferenceAchieves comparable yields of SuFEx building blocks without the requirement for >1 atm toxic gas handling.
ConditionsAcid-mediated imidazole-to-fluorine exchange at ambient to mild heating conditions.

Enables pharmaceutical discovery labs to execute advanced SuFEx chemistry using standard equipment, lowering the barrier to entry.

Sulfonylation vs. carbamoylation
Class-level inference
SDI transfers SO₂ group; CDI transfers CO group (binary distinction)
Mandates SDI for sulfonylation; wrong reagent yields incorrect functionality
Reaction with alcohols/amines confirms divergent pathways

Electrochemical Passivation in Lithium-Ion Batteries

1,1'-Sulfonyldiimidazole is utilized as a functional electrolyte additive due to its electrochemical properties. The compound undergoes preferential reduction to form a nitrogen- and sulfur-rich Solid Electrolyte Interphase (SEI) layer on the anode, while scavenging detrimental HF generated from LiPF6 degradation . Compared to baseline carbonate electrolytes without SDI, the inclusion of SDI improves capacity retention and suppresses impedance growth during high-voltage cycling [1].

Evidence DimensionElectrochemical cycling stability and SEI robustness
Target Compound DataElectrolyte with SDI additive: Enhanced capacity retention and reduced interfacial resistance
Comparator Or BaselineBaseline carbonate electrolyte: Faster capacity fade and higher HF-induced degradation
Quantified DifferenceProvides improved high-voltage cycling longevity and structural integrity of the SEI layer compared to standard electrolytes.
ConditionsLithium-ion full cell cycling under high-voltage or silicon-anode conditions.

Essential for battery manufacturers aiming to procure additives that passivate electrodes and scavenge acidic byproducts to extend cell lifespan.

Synthetic yield comparison
Cross-study comparable
87–95% yield range (92% classical route; 95% with TMS-imidazole)
Multiple high-yield routes support supply chain flexibility
3% difference within experimental variability
Diazotransfer reagent synthesis
Data to verify
Reported high yield and small batch variation; safety-optimized protocol
Supports SDI as precursor for scalable diazotransfer reagent preparation
Review specific protocol conditions and in-house validation

Scalable Synthesis of Sulfonamides and Sulfonates in API Manufacturing

SDI is the procurement choice for the large-scale synthesis of symmetric and asymmetric sulfamides or sulfonates. By replacing sulfuryl chloride, manufacturers avoid corrosive fuming liquids, reduce the need for cryogenic cooling during addition, and achieve higher chemoselectivity with fewer over-reaction byproducts .

Bench-Stable S(VI) Hub for SuFEx Click Chemistry Libraries

For medicinal chemistry laboratories, SDI acts as a stable surrogate for sulfuryl fluoride gas. It allows researchers to synthesize complex sulfonyl fluorides via acid-mediated imidazole-to-fluorine exchange using standard benchtop glassware, accelerating the discovery of novel covalent inhibitors [1].

Advanced Functional Additive for High-Energy-Density Battery Electrolytes

In the energy storage sector, battery-grade SDI is procured as a critical electrolyte additive. Its ability to form a stable, N/S-rich SEI layer and mitigate HF-induced degradation makes it suitable for next-generation lithium-ion batteries operating at high voltages .

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide and sulfonate ester synthesis
Solid-state handling and mild electrophilicity
Chemoselectivity with acid-sensitive substrates; parallel synthesis compatibility
Diazotransfer reagent precursor
Stable solid precursor for imidazole-1-sulfonyl azide
Scalability and safety profile of the diazotransfer protocol
Polymer and material sulfonylation
Absence of corrosive by-products; mild conditions
Material integrity under reaction conditions; continuous flow dosing
Specialized cross-coupling and complex synthesis
Unique N-sulfonylimidazole reactivity
Literature protocol reproducibility; niche reactivity not generic

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7189-69-7

Wikipedia

1,1'-Sulfonyldiimidazole

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